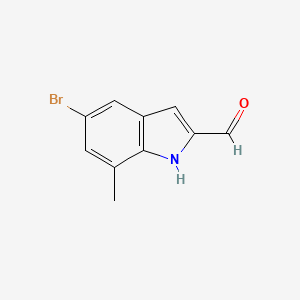

5-Bromo-7-methyl-1H-indole-2-carbaldehyde

Description

Structural Classification Within Indole Derivatives

This compound belongs to the broader classification of indole derivatives, which constitute one of the most significant heterocyclic systems in organic chemistry. Indoles are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, forming the fundamental 2,3-benzopyrrole framework. This particular compound falls within the subcategory of non-isoprenoid indole alkaloids, specifically among the simple derivatives of indole that do not contain terpenoid structural elements derived from dimethylallyl pyrophosphate or isopentenyl pyrophosphate.

The structural classification of this compound can be systematically analyzed through its substitution pattern. The presence of the aldehyde functional group at the 2-position places it among the indole-2-carbaldehyde derivatives, a class known for their synthetic versatility and biological significance. The bromine substituent at the 5-position categorizes it as a halogenated indole derivative, while the methyl group at the 7-position represents an alkyl substitution that significantly influences the compound's electronic properties and reactivity patterns.

Within the broader context of indole alkaloids, which encompass more than 4100 known different compounds, this compound represents a relatively specialized structure. The compound's classification differs from the major categories of indole alkaloids such as tryptamines, carbazoles, and the various terpenoid indole alkaloids including those of the Corynanthe, Iboga, and Aspidosperma types. Instead, it belongs to the category of synthetic indole derivatives that have been developed for specific research and pharmaceutical applications.

Table 1: Structural Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Main Class | Indole Derivatives | Non-isoprenoid indole alkaloids |

| Subclass | Substituted Indoles | Polysubstituted indole-2-carbaldehydes |

| Functional Groups | Aldehyde, Halogen, Alkyl | 2-Carbaldehyde, 5-Bromo, 7-Methyl |

| Ring System | Bicyclic Heteroaromatic | Indole (2,3-benzopyrrole) |

| Molecular Framework | C₁₀H₈BrNO | Molecular Weight: 238.08 g/mol |

The compound's structural features align with recent advances in indole derivative synthesis, where researchers have focused on developing operationally simple approaches to create diverse indole-based compounds. The specific substitution pattern of this compound makes it particularly valuable as a synthetic intermediate, as the aldehyde functionality provides a reactive site for further chemical modifications while the halogen and methyl substituents modulate the electronic properties of the indole ring system.

Recent crystallographic studies of related indole compounds have revealed important structural characteristics that apply to this class of molecules. The indole ring system typically exhibits planar geometry with specific intermolecular interaction patterns, including nitrogen-hydrogen to pi interactions and carbon-hydrogen to pi contacts. These structural features influence both the solid-state properties and solution-phase behavior of compounds like this compound.

Historical Development of Brominated Indole Carbaldehyde Research

The historical development of brominated indole carbaldehyde research traces its origins to the broader evolution of indole chemistry, which began with the study of indigo dye in the nineteenth century. The foundational work by Adolf von Baeyer in 1866, who first reduced oxindole to indole using zinc dust, established the fundamental principles that would later guide the synthesis of complex substituted indole derivatives. This early work laid the groundwork for understanding the reactivity and synthetic potential of the indole nucleus, which would prove essential for developing brominated carbaldehyde derivatives.

The development of formylation methods for indole derivatives represents a crucial milestone in the historical progression toward compounds like this compound. The Vilsmeier-Haack reaction, first described in the early twentieth century, provided researchers with a reliable method for introducing aldehyde functionality into aromatic heterocycles. This reaction involves the use of substituted formamides with phosphorus oxychloride to produce aryl aldehydes, and its application to indole substrates became a standard approach for synthesizing indole carbaldehydes.

The specific development of brominated indole derivatives gained momentum during the mid-twentieth century as researchers recognized the importance of halogen substitution in modulating biological activity and synthetic utility. Early investigations focused on simple brominated indoles, but the field gradually expanded to include more complex polysubstituted systems. The introduction of bromine atoms at specific positions on the indole ring was found to significantly influence both the electronic properties and the reactivity patterns of these compounds.

Table 2: Historical Milestones in Brominated Indole Carbaldehyde Development

| Time Period | Key Development | Significance |

|---|---|---|

| 1866 | Baeyer's indole synthesis from oxindole | Established fundamental indole chemistry |

| Early 1900s | Vilsmeier-Haack reaction development | Enabled reliable indole formylation methods |

| 1950s-1960s | Systematic halogenation studies | Demonstrated utility of brominated indoles |

| 1970s-1980s | Regioselective synthesis methods | Allowed position-specific substitution |

| 1990s-2000s | Medicinal chemistry applications | Revealed biological significance of substituted indoles |

| 2010s-Present | Advanced synthetic methodologies | Microflow synthesis and green chemistry approaches |

The research into oxidative methods for converting indole alcohols to aldehydes marked another significant advancement in this field. Studies involving the oxidation of 2-hydroxymethylindole derivatives using reagents such as potassium permanganate and activated manganese dioxide established reliable pathways for accessing indole-2-carbaldehyde compounds. These methodological developments were crucial for the eventual synthesis of complex substituted derivatives like this compound.

Recent decades have witnessed a surge in interest in brominated indole carbaldehydes due to their potential applications in medicinal chemistry and materials science. The development of modern synthetic approaches, including microflow synthesis methods, has revolutionized the preparation of these compounds. Research conducted at institutions such as Nagoya University has demonstrated that ultrafast synthesis methods can achieve high yields of indole derivatives while minimizing unwanted side reactions. These advances have made complex substituted indoles like this compound more accessible for research and development purposes.

Contemporary research has also focused on understanding the structure-activity relationships of brominated indole derivatives. Studies have revealed that the specific positioning of substituents on the indole ring system can dramatically influence biological activity, with compounds showing diverse effects including antimicrobial, anticancer, and anti-inflammatory properties. This understanding has driven continued interest in developing new synthetic routes to access specific substitution patterns, including those found in this compound.

The development of analytical techniques for characterizing brominated indole carbaldehydes has paralleled the synthetic advances in this field. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural characterization of these compounds. Crystallographic studies have provided insights into the solid-state structures and intermolecular interactions of indole derivatives, contributing to a deeper understanding of their physical and chemical properties.

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-7-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWARFUGAPHJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Three-Step Synthesis of 5-Bromo-7-methylindole

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Iodination | 4-bromo-2-methylaniline reacted with N-iodosuccinimide (NIS) or iodine reagent in acetonitrile at room temperature, controlled below 30°C | Formation of 4-bromo-2-iodo-6-methylaniline (compound II), yield ~91.8% |

| 2 | Sonogashira Coupling | Compound II coupled with trimethylsilylacetylene in presence of Pd(PPh3)2Cl2 catalyst, CuI co-catalyst, triethylamine base, under nitrogen at room temperature | Formation of alkyne intermediate (compound IV), yield ~92% |

| 3 | Cyclization (Ring Closing) | Compound IV treated with potassium tert-butoxide or sodium hydride in solvents such as NMP, DMF at 60°C for 2 hours | Cyclization to 5-bromo-7-methylindole (compound V), yield ~75-79.5% |

This method is advantageous due to:

- Mild reaction conditions.

- High yields at each step.

- Scalability demonstrated by gram to multi-gram scale reactions.

- Use of relatively inexpensive reagents and solvents.

Key Experimental Details:

- The iodination step carefully controls temperature to avoid side reactions.

- Sonogashira coupling uses Pd and Cu catalysts with triethylamine as base.

- Cyclization employs strong bases like potassium tert-butoxide in polar aprotic solvents (NMP, DMF).

- Purification is typically done by silica gel column chromatography.

Comparative Analysis of Preparation Routes

| Aspect | Prior Art Methods | Current Preferred Method (Three-step from 4-bromo-2-methylaniline) |

|---|---|---|

| Starting Material Cost | Expensive starting materials (e.g., 4-bromo-2-methylaniline derivatives, quinoline solvent) | Relatively inexpensive 4-bromo-2-methylaniline |

| Reaction Steps | Multiple steps including coupling, hydrolysis, decarboxylation (4+ steps) | Three main steps: iodination, Sonogashira coupling, cyclization |

| Reaction Conditions | Harsh conditions, low temperature, expensive reagents (lithium borohydride) | Mild temperature (room temp to 60°C), common reagents |

| Yield | Moderate to low yields (due to complex steps) | High yields per step (75-92%) |

| Scalability | Limited due to complexity and cost | Suitable for large-scale preparation |

| Purification | Difficult due to complex mixtures | Straightforward silica gel chromatography purification |

Summary Table of Key Reaction Parameters for 5-Bromo-7-methylindole Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-2-methylaniline + NIS + MeCN | RT, <30 | 2 hours | ~91.8 | Controlled addition, aqueous workup |

| 2 | Compound II + trimethylsilylacetylene + Pd(PPh3)2Cl2 + CuI + Et3N | RT | 2 hours (dropwise addition) | ~92 | Nitrogen atmosphere, slow addition |

| 3 | Compound IV + KOtBu + NMP | 60 | 2 hours | 75-79.5 | Nitrogen atmosphere, extraction and purification |

Research Findings and Practical Considerations

- The iodination step is critical for regioselectivity, ensuring substitution at the 2-position of the aniline precursor.

- Sonogashira coupling efficiently installs the alkyne moiety, which is essential for subsequent cyclization.

- The cyclization step under basic conditions forms the indole ring system with the desired bromine and methyl substitutions.

- The method avoids expensive and hazardous reagents like lithium borohydride and harsh solvents like quinoline, improving safety and cost-effectiveness.

- Purification by silica gel chromatography is effective, yielding high-purity products suitable for further functionalization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying electron-withdrawing properties or generating bioactive metabolites.

Reagents and Conditions

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic conditions, chromium trioxide (CrO₃)

-

Solvents : Water, acetic acid

-

Temperature : 20–80°C

Example Reaction

5-Bromo-7-methyl-1H-indole-2-carbaldehyde → 5-Bromo-7-methyl-1H-indole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 4–6 hours |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, enabling further functionalization.

Reagents and Conditions

-

Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Solvents : Methanol, tetrahydrofuran (THF)

-

Temperature : 0–25°C

Example Reaction

this compound → 5-Bromo-7-methyl-1H-indole-2-methanol

| Parameter | Value |

|---|---|

| Yield | 75–90% |

| Reaction Time | 1–2 hours |

Nucleophilic Substitution at Bromine

The bromine atom at the 5-position participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reagents and Conditions

-

Catalysts : Pd(PPh₃)₄, PdCl₂(PPh₃)₂

-

Bases : Triethylamine (Et₃N), potassium carbonate (K₂CO₃)

-

Solvents : THF, toluene

Example Reaction

Suzuki-Miyaura Coupling:

this compound + Arylboronic acid → 5-Aryl-7-methyl-1H-indole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Yield | 65–80% |

| Reaction Time | 12–24 hours |

Condensation Reactions

The aldehyde group forms Schiff bases or acetals via condensation, useful in synthesizing imines or protecting groups.

Reagents and Conditions

-

Amines : Aniline derivatives

-

Alcohols : Methanol, ethanol

-

Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions

Example Reaction

this compound + Aniline → this compound imine

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Time | 3–5 hours |

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective iodination or nitration, directed by the electron-withdrawing aldehyde group.

Reagents and Conditions

Example Reaction

this compound → 5-Bromo-3-iodo-7-methyl-1H-indole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Reaction Time | 4–6 hours |

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to form fused heterocycles, enhancing structural complexity.

Reagents and Conditions

-

Catalysts : K₂CO₃, DBU

-

Solvents : DMF, acetonitrile

Example Reaction

this compound → Pyridoindole derivatives

| Parameter | Value |

|---|---|

| Yield | 50–70% |

| Reaction Time | 6–12 hours |

Stability and Side Reactions

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Overview:

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is primarily utilized as an intermediate in synthesizing various indole derivatives. These derivatives are crucial in pharmaceuticals due to their diverse biological activities.

Case Studies:

- Anticancer Agents: Research indicates that indole derivatives exhibit potent anticancer properties. For instance, the synthesis of metal complexes involving indole scaffolds has shown enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values in the low micromolar range .

Data Table: Indole Derivatives and Their Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| L1a | Anticancer | 0.5 | |

| L1b | Anticancer | 0.8 | |

| Indole Complex 1a | Anticancer | 0.3 |

Fluorescent Probes

Overview:

The compound is employed in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes.

Case Studies:

- Biological Imaging: The use of this compound in fluorescent probes has been demonstrated to enhance imaging techniques, allowing researchers to track cellular dynamics effectively .

Medicinal Chemistry

Overview:

This compound plays a vital role in drug discovery, particularly for developing anti-cancer agents due to its ability to interact with various biological targets.

Case Studies:

- Drug Development: Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, leading to potential therapeutic applications .

Data Table: Medicinal Chemistry Applications

Organic Synthesis

Overview:

this compound serves as a valuable reagent in organic synthesis, allowing chemists to create complex molecules efficiently.

Case Studies:

- Synthesis Pathways: Various synthetic routes utilizing this compound have been documented, highlighting its versatility in generating complex organic frameworks .

Material Science

Overview:

The compound is explored for creating novel materials with unique electronic properties, enhancing device performance.

Case Studies:

Mécanisme D'action

The mechanism of action of 5-Bromo-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-7-methyl-1H-indole-2-carbaldehyde with related indole derivatives, focusing on structural, physicochemical, and functional differences.

Structural and Substitution Patterns

Physicochemical Properties

Limitations and Challenges

- Steric Hindrance : The methyl group at C7 in the target compound may limit access to the aldehyde for bulky nucleophiles.

- Synthetic Complexity : Introducing multiple substituents (e.g., bromine + fluorine in Compound 74b) requires stringent reaction conditions to avoid side reactions .

Activité Biologique

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula: C10H8BrN

Molecular Weight: 234.08 g/mol

CAS Number: 1780553-12-9

The structure of this compound consists of a bromine atom and a methyl group attached to the indole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had MIC values ranging from 0.5 to 16 µg/mL against Gram-positive bacteria, while exhibiting less activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Indole Derivative A | 0.98 | Staphylococcus aureus |

| Indole Derivative B | 7.80 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects

In a recent study, several indole derivatives were screened for their antiproliferative effects on A549 cells. The results indicated that some derivatives showed significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM, suggesting that modifications in the indole structure can enhance anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding: The bromine and methyl substitutions can enhance binding affinity to certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indole derivatives:

- Molecular Docking Studies: These studies have shown that the binding affinity of indole derivatives to protein targets can be significantly affected by substituents on the indole ring .

- Synthesis and Evaluation: New synthetic routes have been developed for producing derivatives with improved biological profiles, focusing on optimizing yield and purity while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-methyl-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Use Pd-catalyzed cross-coupling or halogenation strategies. For example, bromination of 7-methylindole derivatives (as in ) can be optimized by controlling stoichiometry and reaction time. A mixed solvent system (e.g., PEG-400/DMF) enhances solubility and reactivity . Monitor intermediates via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and purify via flash chromatography. Yield improvements (>50%) require careful temperature control (e.g., 90°C for solvent removal) and catalyst screening (e.g., CuI for azide-alkyne cycloadditions) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodology : Combine H/C NMR to identify substituent positions (e.g., methyl at C7, bromo at C5). Compare chemical shifts with literature data for analogous compounds (e.g., 5-Bromo-2-methylindole: δ 7.2–7.4 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., target [M+H] ~258.04 g/mol for CHBrNO) .

Q. What analytical techniques are critical for detecting impurities in synthesized this compound?

- Methodology : Use LC/MS with acidic mobile phases (e.g., 0.1% TFA) to separate polar byproducts. Retention times (e.g., ~1.06 min under SMD-TFA05-4 conditions) and fragmentation patterns help identify unreacted precursors or dehalogenated products . Quantify impurities via HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation or halogenation of the indole core be addressed?

- Methodology : For N-alkylation, employ NaH in anhydrous DMSO to deprotonate the indole NH, followed by alkyl halide addition (e.g., 3-bromopropyne for propargyl derivatives) . For bromination at C5, use electrophilic brominating agents (e.g., NBS) under inert conditions to avoid competing side reactions. Monitor selectivity via H NMR (e.g., absence of C3/C6 bromination signals) .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, NOESY can differentiate between methyl (C7) and bromo (C5) substituents by spatial correlations. Compare with structurally related compounds (e.g., 5-Bromo-6-fluoro-N-methylindole derivatives) to validate assignments .

Q. How can the stability of this compound under varying storage conditions be evaluated?

- Methodology : Conduct accelerated degradation studies:

- Light exposure : Store in amber vials under UV/Vis light; monitor via LC/MS for aldehyde oxidation or demethylation.

- Temperature : Heat samples to 40°C for 1 week; assess decomposition by H NMR (e.g., loss of aldehyde proton at δ 9.8–10.2 ppm) .

Q. What computational methods predict reactivity or binding properties of this compound in medicinal chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.